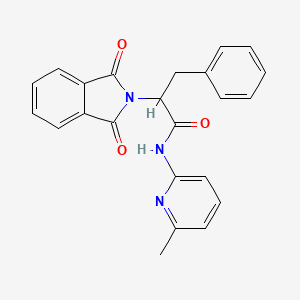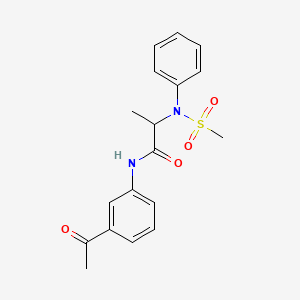
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
Synthesis Analysis
Sulfonamide derivatives, including compounds similar to "N1-(3-acetylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide", are synthesized through various methods, including the acylation of sulfonamides. For example, various N-acyl derivatives of model sulfonamides have been synthesized to evaluate potential prodrug forms (Larsen, Bundgaard, & Lee, 1988). Additionally, sulfonamide derivatives have been synthesized via electrochemical and chemical methods, offering insights into diverse synthetic approaches (Khazalpour & Nematollahi, 2015).
Molecular Structure Analysis
The molecular structure and conformation of peptides containing sulfonamide junctions have been determined, providing insights into how these compounds maintain their structure and the significance of the sulphonamide junction in maintaining the peptide backbone folded (Calcagni et al., 2009).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including rearrangement reactions under certain conditions, which can lead to the formation of different compounds. For instance, N-substituted benzenesulfonamide derivatives treated with alkali can undergo rearrangement reactions (Dohmori, 1964).
科学的研究の応用
Prodrug Development
Sulfonamide derivatives, including N1-(3-acetylphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, are investigated for their potential as prodrugs. Larsen, Bundgaard, and Lee (1988) explored various N-acyl derivatives of model sulfonamides for their prodrug capabilities, focusing on enzymatic hydrolysis to yield the parent sulfonamide in quantitative amounts. This study indicates the potential of sulfonamide derivatives in enhancing drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).
Synthesis of Novel Compounds
Research by Khazalpour and Nematollahi (2015) demonstrated the synthesis of various sulfonamide derivatives through electrochemical and chemical methods, highlighting the versatility of sulfonamide chemistry in creating diverse molecular structures with potential pharmacological activities (Khazalpour & Nematollahi, 2015).
Enzyme Inhibition and Antioxidant Properties
Danish et al. (2021) synthesized new phenylalanine-based sulfonamides and evaluated their enzyme inhibition and antioxidant potential. This study showcases the therapeutic promise of sulfonamide derivatives in addressing oxidative stress and enzymatic disorders, with one compound exhibiting significant inhibitory activities against acetylcholine esterase, butyrylcholine esterase, and trypsin (Danish et al., 2021).
Crystal Structure Analysis
The crystal structure analysis of sulfonamide derivatives provides insights into their molecular conformations, crucial for understanding their biological activities and designing more effective compounds. For instance, the work on arylsulfonamides by Fernandes et al. (2011) examined the impact of chlorine substitutions on molecular conformation and supramolecular architecture, contributing to the knowledge base on how structural modifications affect compound properties (Fernandes et al., 2011).
Antimicrobial and Antifungal Activities
The study by Danish et al. (2021) on 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes highlights the antimicrobial and antifungal potential of sulfonamide derivatives. This research contributes to the search for new antimicrobial agents in combating resistant strains of bacteria and fungi (Danish et al., 2021).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(20(25(3,23)24)17-10-5-4-6-11-17)18(22)19-16-9-7-8-15(12-16)14(2)21/h4-13H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWNZPSUAQQJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4018852.png)
![2-chloro-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4018855.png)
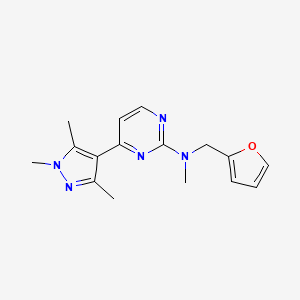
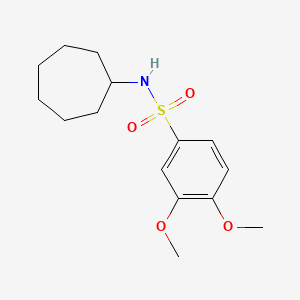

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4018875.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
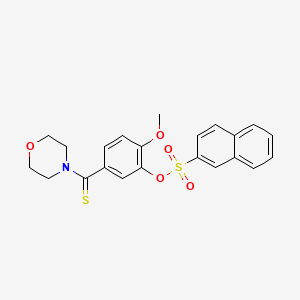
![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)
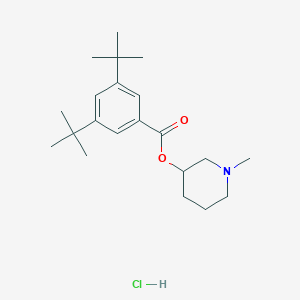
![2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)
